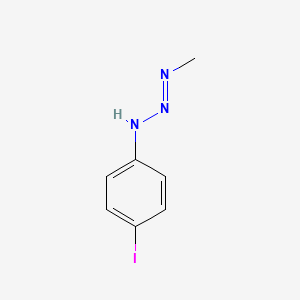
1-(4-Iodophenyl)-3-methyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-3-methyltriazene is an organic compound characterized by the presence of an iodophenyl group attached to a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-3-methyltriazene typically involves the reaction of 4-iodoaniline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenyl)-3-methyltriazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: The iodophenyl group can participate in substitution reactions, such as halogen exchange or coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of catalysts like palladium in coupling reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of amines.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Iodophenyl)-3-methyltriazene finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-3-methyltriazene involves its interaction with molecular targets such as enzymes or receptors. The triazene moiety can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-methyltriazene
- 1-(4-Chlorophenyl)-3-methyltriazene
- 1-(4-Fluorophenyl)-3-methyltriazene
Comparison: 1-(4-Iodophenyl)-3-methyltriazene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s physical and chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
40643-37-6 |
|---|---|
Molecular Formula |
C7H8IN3 |
Molecular Weight |
261.06 g/mol |
IUPAC Name |
4-iodo-N-(methyldiazenyl)aniline |
InChI |
InChI=1S/C7H8IN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |
InChI Key |
NUNUQSLVNRPSQB-UHFFFAOYSA-N |
Canonical SMILES |
CN=NNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















